![molecular formula C18H30O2 B13787454 octadec-9-en-12-ynoic acid](/img/structure/B13787454.png)
octadec-9-en-12-ynoic acid
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Overview
Description
Octadec-9-en-12-ynoic acid: crepenynic acid , is an organic compound with the molecular formula C18H30O2 . It is a long-chain fatty acid characterized by a cis-double bond at the 9th carbon and a triple bond at the 12th carbon. This compound is typically found in seed oils and is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Octadec-9-en-12-ynoic acid is commonly synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid. This reaction requires specific conditions, including controlled temperature and reaction time, to ensure the desired product is obtained .
Industrial Production Methods: : In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of advanced equipment to maintain precise reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Octadec-9-en-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or alkyl derivatives.
Scientific Research Applications
Biological Activities
-
Antidiabetic Effects :
- Research has demonstrated that derivatives of octadec-9-en-12-ynoic acid can enhance insulin-stimulated glucose uptake in muscle cells. This effect is mediated through the activation of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for glucose metabolism .
- A study synthesized several analogues of this compound and evaluated their structure–activity relationships (SAR). Some derivatives showed promising EC50 values, indicating their potential as antidiabetic agents .
- Lipid Metabolism :
- Antimicrobial Properties :
Medicinal Chemistry
This compound has been utilized in medicinal chemistry for the development of new drugs targeting metabolic disorders. Its derivatives have been designed to improve pharmacokinetic properties and reduce toxicity through bioisosteric modifications .
Agricultural Science
In agricultural research, this compound has been studied for its role in plant defense mechanisms. Its derivatives may enhance resistance to pests and diseases, making it a candidate for developing natural pesticides .
Case Study 1: Antidiabetic Activity
A study conducted on various derivatives of this compound revealed that specific modifications could significantly enhance their ability to promote glucose uptake in L6 myotubes. The best-performing compounds were identified through extensive SAR studies, demonstrating the compound's potential in diabetes management .
Case Study 2: Lipid Metabolism
Research involving the cyanobacterium Spirulina platensis showed that this compound can be converted into other biologically active fatty acids via enzymatic desaturation processes. This transformation highlights its importance as a metabolic precursor in lipid biosynthesis .
Mechanism of Action
The mechanism by which octadec-9-en-12-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is mediated by the activation of the phosphoinositide 3-kinase (PI3K) pathway, which enhances insulin-stimulated glucose uptake in cells . Additionally, its inhibitory effect on essential fatty acid metabolism is linked to its structural properties and interaction with metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
Octadec-9-ynoic acid: Similar in structure but lacks the cis-double bond at the 9th carbon.
Octadec-11-en-9-ynoic acid: Similar in structure but has the double bond at a different position.
Stearolic acid: Another long-chain fatty acid with a triple bond but different overall structure.
Uniqueness: : Octadec-9-en-12-ynoic acid is unique due to its specific combination of a cis-double bond and a triple bond within the same molecule. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
SAOSKFBYQJLQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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